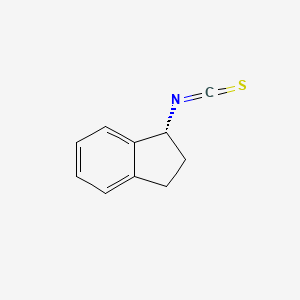

(R)-(-)-1-Indanyl isothiocyanate

概要

説明

®-(-)-1-Indanyl isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to an indane ring. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-1-Indanyl isothiocyanate typically involves the reaction of ®-(-)-1-indanamine with thiophosgene or other sulfur-containing reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:

(R)-(-)-1-Indanamine+Thiophosgene→(R)-(-)-1-Indanyl isothiocyanate+HCl

Industrial Production Methods: Industrial production of isothiocyanates often employs more sustainable and scalable methods. One such method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases. This method is advantageous due to its lower environmental impact and higher yields .

化学反応の分析

Nucleophilic Addition-Cyclization Reactions

(R)-(-)-1-Indanyl isothiocyanate reacts with cyanamide in the presence of potassium tert-butoxide to form aminothiazole derivatives. This one-pot reaction involves:

-

Step 1 : Nucleophilic attack of cyanamide at the thiocarbonyl carbon, forming a thiourea intermediate.

-

Step 2 : Reaction with (3,4-dimethoxyphenyl)(2-(methylthio)thiazol-5-yl)methanone, followed by cyclization to yield substituted aminothiazoles (e.g., compound 8a-m ) .

Key Data :

| Reaction Component | Role | Yield Range |

|---|---|---|

| This compound | Electrophilic partner | 6–41% |

| Cyanamide | Nucleophile | – |

| Potassium tert-butoxide | Base | – |

This method is scalable and tolerates diverse substituents on the isothiocyanate, though yields vary based on steric and electronic effects .

Formation of Heterocyclic Compounds

The compound participates in cyclization reactions to form sulfur-containing heterocycles. For example:

-

Imino-thietane formation : Reaction with CH₂ units via C1-homologation, producing γ-halothioimidates that cyclize to four-membered imino-thietanes .

-

Mechanism : Initial nucleophilic attack at the isothiocyanate’s electrophilic carbon, followed by ring closure and homologation.

Selectivity : The reaction exhibits high chemoselectivity, even with sensitive functional groups (e.g., halogens, amines) .

Elimination Reactions

Analogous to phenyl isothiocyanate, this compound undergoes elimination when treated with alcohols under basic conditions:

-

Pathway : Alkoxide attack at the thiocarbonyl sulfur generates a thioimidate intermediate, which eliminates hydrogen sulfide (H₂S) to form alkenes .

-

Example : Reaction with (–)-menthol produces menthenes via a thioimidate intermediate .

Mechanistic Insight :

-

Nucleophilic attack by alkoxide at the sulfur atom.

-

Formation of a negatively charged sulfur intermediate.

Comparative Reaction Energetics

The exoergicity of reactions involving isothiocyanates is influenced by transition-state tightness. For example:

-

Barrierless pathways : Reactions with atomic carbon or propargyl radicals exhibit no energy barriers, enabling rapid product formation even at 10 K .

-

Exoergicity : Reactions releasing atomic hydrogen have exoergicities of ~353–360 kJ mol⁻¹, favoring product stability .

Synthetic Protocols

General Method for Isothiocyanate Reactions :

-

Dissolve this compound in CH₂Cl₂.

-

Add nucleophile (e.g., cyanamide) and base (e.g., KOtBu).

-

Stir at room temperature, then purify via column chromatography.

Critical Parameters :

-

Base strength (e.g., KOtBu > Et₃N).

-

Solvent polarity (CH₂Cl₂ optimal for intermediate stabilization).

Challenges and Limitations

科学的研究の応用

Chemistry

Building Block for Organic Synthesis

- (R)-(-)-1-Indanyl isothiocyanate serves as a versatile building block in organic synthesis. Its reactive isothiocyanate group allows for the formation of diverse organic compounds, including pharmaceuticals and agrochemicals. The compound's chiral nature is particularly valuable for synthesizing enantiomerically pure substances, which are crucial in medicinal chemistry.

Biology

Biochemical Modifications

- The compound plays a significant role in proteomics by modifying proteins and enzymes. Its high reactivity enables it to form covalent bonds with nucleophilic sites on biomolecules, facilitating studies on enzyme mechanisms and protein interactions. This property is essential for understanding cellular processes and signaling pathways.

Cellular Effects

- This compound influences cellular functions by covalently modifying proteins involved in critical pathways such as gene expression and metabolism. These modifications can lead to altered protein functions, thereby affecting cellular responses.

Medicine

Potential Drug Development

- The compound has been investigated for its potential in drug development, particularly in creating chiral drugs. Its ability to selectively modify biomolecules makes it a candidate for designing therapeutics targeting specific proteins or pathways involved in diseases.

Anticancer Research

- Recent studies have suggested that this compound may exhibit anticancer properties by modifying proteins associated with cancer cell survival and proliferation. Its effects on multidrug resistance (MDR) mechanisms have also been explored, indicating potential applications in overcoming drug resistance in cancer therapy .

Industry

Polyurethane Production

- In industrial applications, this compound is utilized in the production of polyurethanes. These materials are widely used in foams, coatings, adhesives, and elastomers due to their durability and versatility .

Case Study 1: Enzyme Mechanism Studies

Research has demonstrated that this compound can selectively modify specific amino acid residues on enzymes, providing insights into enzyme mechanisms and function. For instance, studies have shown that modifying lysine residues can alter enzyme activity significantly, highlighting the importance of this compound in biochemical research.

Case Study 2: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, it was found that the compound selectively inhibited the growth of P-glycoprotein-expressing cells while sparing non-resistant cells. This selectivity suggests its potential use as a therapeutic agent in treating resistant cancers .

作用機序

The mechanism of action of ®-(-)-1-Indanyl isothiocyanate involves its interaction with cellular proteins and enzymes. The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity and disrupt cellular processes. Key molecular targets include enzymes involved in detoxification pathways and transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) .

類似化合物との比較

Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.

Phenethyl Isothiocyanate: Found in watercress, known for its anticancer properties.

Sulforaphane: Found in broccoli, known for its antioxidant and anticancer activities.

Uniqueness: ®-(-)-1-Indanyl isothiocyanate is unique due to its specific indane ring structure, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates. Its stereochemistry also plays a crucial role in its interaction with biological targets, making it a valuable compound for research and industrial applications .

生物活性

(R)-(-)-1-Indanyl isothiocyanate is a member of the isothiocyanate family, which are sulfur-containing compounds known for their diverse biological activities. These compounds are primarily derived from glucosinolates found in cruciferous vegetables and have been studied for their potential health benefits, including anti-cancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Isothiocyanates are characterized by the functional group R–N=C=S. The unique structure of this compound contributes to its reactivity and interaction with biological molecules. Its electrophilic nature allows it to form covalent bonds with nucleophiles in cells, which is a key mechanism in its biological activity.

1. Anticancer Activity

Isothiocyanates have garnered attention for their potential role in cancer chemoprevention. Studies indicate that this compound exhibits significant anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Research shows that isothiocyanates can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at different phases, particularly G2/M phase, thereby inhibiting tumor growth.

Table 1: Summary of Anticancer Mechanisms of Isothiocyanates

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspases leading to programmed cell death |

| Cell Cycle Arrest | Inhibition of progression through G2/M phase |

| Inhibition of Angiogenesis | Suppression of blood vessel formation in tumors |

2. Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies reveal that this compound exhibits inhibitory effects against both gram-positive and gram-negative bacteria.

- Mechanism of Action : The antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against Helicobacter pylori, a bacterium associated with gastric ulcers. Results indicated a median MIC (Minimum Inhibitory Concentration) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant strains.

3. Anti-inflammatory Properties

The anti-inflammatory effects of isothiocyanates are mediated through the modulation of inflammatory pathways:

- Inhibition of NF-κB Pathway : this compound can inhibit the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines.

- Reduction of Oxidative Stress : It has been shown to decrease reactive oxygen species (ROS) levels in inflammatory conditions, contributing to its protective effects.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of various isothiocyanates, including this compound. These investigations aim to optimize their biological activities while minimizing potential toxicity.

Table 2: Structure-Activity Relationships in Isothiocyanates

| Compound | Activity Level | Notable Features |

|---|---|---|

| (R)-(-)-1-Indanyl ITC | High | Strong anticancer and antimicrobial properties |

| Allyl Isothiocyanate | Moderate | Effective against specific pathogens |

| Benzyl Isothiocyanate | Low | Limited activity compared to others |

特性

IUPAC Name |

(1R)-1-isothiocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGGEOQEFFXRLO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426962 | |

| Record name | (R)-(-)-1-Indanyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-97-4 | |

| Record name | (1R)-2,3-Dihydro-1-isothiocyanato-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-1-Indanyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。